molecular formula C14H14N6O2 B2728960 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide CAS No. 1797307-82-4

5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide

Cat. No.: B2728960
CAS No.: 1797307-82-4
M. Wt: 298.306
InChI Key: LWJNVLWQEYUEAA-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide is unique due to its combination of the isoxazole, pyrimidine, and imidazole rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

5-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-10-11(9-19-22-10)14(21)18-6-8-20-7-5-17-13(20)12-15-3-2-4-16-12/h2-5,7,9H,6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJNVLWQEYUEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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